Home > Products > Screening Compounds P56592 > Cancer/testis antigen 1 (123-137)
Cancer/testis antigen 1 (123-137) -

Cancer/testis antigen 1 (123-137)

Catalog Number: EVT-243557
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cancer/testis antigen 1; NY-ESO-1
Overview

Cancer/testis antigen 1 (123-137) is a peptide derived from the cancer/testis antigen gene 1B, also known as New York esophageal squamous cell carcinoma 1. This antigen belongs to a family of proteins that are primarily expressed in testicular germ cells and aberrantly expressed in various malignancies. The restricted expression pattern and immunogenic properties of cancer/testis antigens make them promising targets for cancer immunotherapy.

Source

Cancer/testis antigen 1B was first identified through serological analysis of recombinant complementary DNA expression libraries in patients with esophageal squamous cell carcinoma. It is located on the X chromosome at position Xq28 and consists of three exons spanning over 8 kilobases. The protein encoded by this gene, NY-ESO-1, has been extensively studied for its role in tumorigenesis and immune response.

Classification

Cancer/testis antigens are classified based on their expression patterns, which include:

  • Normal Expression: Predominantly found in testicular tissue.
  • Aberrant Activation: High levels of expression in certain malignancies.
  • Lineage-Nonspecific Expression: Present across various types of tumors.
Synthesis Analysis

Methods

The synthesis of cancer/testis antigen 1 (123-137) involves the production of the NY-ESO-1 protein, which can be achieved through several methods, including recombinant DNA technology. This process typically involves cloning the gene into an expression vector, followed by transformation into host cells such as bacteria or yeast for protein production.

Technical Details

The gene encoding NY-ESO-1 is cloned into a suitable vector that allows for high-level expression. Following transformation, the host cells are cultured under conditions that promote protein synthesis. The protein is then purified using affinity chromatography techniques, which exploit specific interactions between the protein and a ligand attached to the chromatography medium.

Molecular Structure Analysis

Structure

The NY-ESO-1 protein consists of 180 amino acids with a molecular mass of approximately 18 kDa. Its structure includes:

  • N-terminal Region: Rich in glycine and hydrophilic, containing epitopes critical for immune recognition.
  • C-terminal Region: Hydrophobic, associated with transcription factor domains.

Data

Structural predictions suggest that the N-terminal domain exhibits a flexible loop or turn conformation, while the C-terminal domain is characterized by a more restrained helical structure. This structural arrangement is crucial for its interaction with immune cells.

Chemical Reactions Analysis

Reactions

Cancer/testis antigen 1 (123-137) participates in various biochemical reactions within the immune system. It is recognized by T-cells, leading to an immune response against tumor cells expressing this antigen.

Technical Details

Upon recognition by T-cells, NY-ESO-1 can induce both humoral and cellular immune responses. The peptide can be presented by major histocompatibility complex class I molecules on the surface of antigen-presenting cells, facilitating T-cell activation and proliferation.

Mechanism of Action

Process

The mechanism of action for cancer/testis antigen 1 (123-137) primarily involves its role as an immunogenic target:

  1. Presentation: The peptide is presented on the surface of tumor cells via major histocompatibility complex class I molecules.
  2. Recognition: Cytotoxic T-cells recognize and bind to this complex.
  3. Activation: This binding triggers T-cell activation, leading to the destruction of tumor cells expressing NY-ESO-1.

Data

Studies have shown that high levels of NY-ESO-1 expression correlate with enhanced immune responses and can be used as a biomarker for monitoring treatment efficacy in cancer patients.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 18 kDa.
  • Isoelectric Point: Varies based on post-translational modifications but generally falls within physiological pH ranges.

Chemical Properties

  • Solubility: Generally soluble in aqueous buffers used for biological assays.
  • Stability: Stability can vary based on environmental conditions such as pH and temperature.

Relevant analyses indicate that post-translational modifications may affect both solubility and immunogenicity, influencing its potential as a therapeutic target.

Applications

Scientific Uses

Cancer/testis antigen 1 (123-137) has significant applications in cancer research and therapy:

  • Immunotherapy: It serves as a target for vaccine development aimed at eliciting robust immune responses against tumors.
  • Diagnostic Tools: Used as a biomarker in various cancers to assess tumor burden and monitor treatment responses.
  • Research Models: Employed in preclinical studies to understand tumor biology and immune evasion mechanisms.
Introduction to Cancer/Testis Antigen 1 (CTAG1B/NY-ESO-1)

Historical Discovery and Nomenclature of NY-ESO-1

NY-ESO-1 was discovered in 1997 by Chen et al. using serological analysis of recombinant cDNA expression libraries (SEREX) from an esophageal squamous cell carcinoma patient. The name "New York Esophageal Squamous Cell Carcinoma-1" (NY-ESO-1) reflects its origin [1] [7]. Concurrently, the gene encoding this antigen was mapped to chromosome Xq28 and designated CTAG1B (Cancer/Testis Antigen 1B) by the Human Gene Nomenclature Committee [1]. This locus harbors a duplicated region containing the nearly identical CTAG1A gene, though NY-ESO-1 immunogenicity is primarily attributed to CTAG1B [7]. Initial characterization revealed spontaneous humoral and cytotoxic T-cell responses against NY-ESO-1 in melanoma patients, establishing it as one of the most immunogenic cancer-testis antigens identified [2] [6].

Classification Within the Cancer-Testis Antigen (CTA) Family

NY-ESO-1 belongs to the CT-X subgroup of cancer-testis antigens, characterized by X-chromosome localization and expression restricted to germ cells and placental tissues in physiological contexts. CT-X antigens are distinguished from non-X CTAs by their frequent re-expression in epithelial cancers and robust immunogenicity [2] [4]. Within the CT-X cluster at Xq28, NY-ESO-1 shares homology with LAGE-1 (CTAG2A), with both genes encoding highly similar proteins exhibiting identical expression patterns [1] [7].

Table 1: Classification and Expression Profile of NY-ESO-1

Classification ParameterCharacteristics
Gene SymbolCTAG1B
Chromosomal LocationXq28
Protein AliasesLAGE-2, CT6.1
Normal Tissue ExpressionTestis (spermatogonia/primary spermatocytes), placenta
Tumor Expression FrequencyMyxoid liposarcoma (89-100%), synovial sarcoma (80%), neuroblastoma (82%), melanoma (46%), ovarian cancer (43%), NSCLC (11.8%)
Epigenetic RegulationDNA demethylation, histone acetylation

NY-ESO-1 expression exhibits tumor type-specific heterogeneity. High frequencies occur in mesenchymal malignancies like myxoid liposarcoma (89–100%) and synovial sarcoma (80%), while epithelial tumors such as non-small cell lung cancer (NSCLC) show lower prevalence (11.8%) [2] [9]. This expression correlates with advanced disease stages; for example, GAGE (another CT-X antigen) expression increases from 17.0% in stage I NSCLC to 35.8% in stage II-IIIa [9]. Unlike autosomal CTAs (e.g., SP17), which may exhibit low-level expression in somatic tissues, NY-ESO-1 maintains strict testis-restricted expression in normal adult tissues, minimizing risks of on-target, off-tumor toxicity in immunotherapy [4] [9].

Structural and Functional Overview of the 123-137 Epitope Region

The NY-ESO-1₋₁₂₃–₁₃₇ peptide (sequence: LKEFTVSGNILTIRL) constitutes a 15-amino acid fragment located in the C-terminal hydrophobic domain of the 18-kDa NY-ESO-1 protein. This region contains overlapping CD4+ T-cell epitopes presented by HLA-DRB1*04:01 and other MHC class II molecules [6].

Table 2: Biophysical and Immunological Characteristics of NY-ESO-1 (123-137)

ParameterValue/Description
Amino Acid SequenceLKEFTVSGNILTIRL
Molecular Weight1704.02 g/mol
Structural DomainHydrophobic C-terminal region with Pcc-1 domain
MHC RestrictionHLA-DRB1*04:01 (primary), cross-reactive with HLA-DP alleles
T-Cell RecognitionCD4+ T helper cells
Immunogenicity AssaysIFN-γ ELISPOT, chromium release assays
Key ResiduesVSGNILTI (core binding motif)

Biophysically, the peptide features a central core region (residues 127-134: VSGNILTI) critical for anchoring to the MHC class II binding groove. This core is flanked by N- and C-terminal extensions that influence TCR contact and stability [6] [8]. Structural analyses reveal that the hydrophobic residues Val¹²⁷, Ile¹³³, and Leu¹³⁴ form anchor pockets within the HLA-DR binding cleft, while Ser¹²⁸ and Asn¹²⁹ enable hydrogen bonding with TCR variable regions [6].

Functionally, NY-ESO-1₁₂₃–₁₃₇ elicits robust CD4+ T-cell responses characterized by:

  • Cross-Reactive T-Cell Recognition: CD4+ T cells specific for this epitope demonstrate cross-reactivity across multiple HLA-DR and HLA-DP alleles, broadening their applicability across diverse patient populations [6].
  • Helper Function for CTL Activation: CD4+ T cells recognizing this epitope provide cytokine signals (e.g., IL-2, IFN-γ) that enhance CD8+ cytotoxic T-lymphocyte responses against NY-ESO-1-expressing tumor cells [4] [6].
  • Association with Clinical Immunity: Spontaneous T-cell responses against NY-ESO-1₁₂₃–₁₃₇ correlate with improved clinical outcomes in melanoma and ovarian cancer, underscoring its role in antitumor immunity [6].

The epitope’s significance extends beyond mere immunogenicity. Its presentation on dendritic cells enables priming of naïve T cells, while recognition on tumor cells facilitates direct cytolytic activity by CD4+ T cells. This dual functionality positions NY-ESO-1₁₂₃–₁₃₇ as a strategic component in multi-epitope cancer vaccines and adoptive T-cell therapies targeting NY-ESO-1-positive malignancies [4] [6].

Table 3: Cancer Types with Documented NY-ESO-1 (123-137) Immune Responses

Cancer TypeEvidence of Response
MelanomaCD4+ T-cell clones lyse HLA-DR-matched tumor cells; association with tumor regression
Synovial SarcomaTarget for engineered TCR T-cell therapies in clinical trials
Ovarian CancerSpontaneous CD4+ responses correlate with prolonged survival
NSCLCInducible T-cell responses in HLA-DRB1*04:01+ patients

Properties

Product Name

Cancer/testis antigen 1 (123-137)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.